Barium isononanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

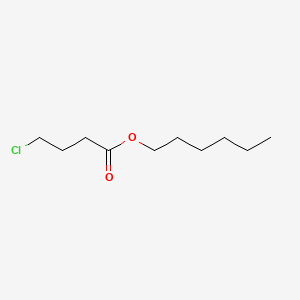

Barium isononanoate is an organometallic compound with the molecular formula C18H34BaO4. It is a barium salt of isononanoic acid, commonly used in various industrial applications due to its unique properties. This compound is known for its role as a lubricant additive, corrosion inhibitor, and stabilizer in different chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium isononanoate can be synthesized through the reaction of barium hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:

Ba(OH)2+2C9H19COOH→Ba(C9H19COO)2+2H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of barium hydroxide to a heated solution of isononanoic acid. The mixture is stirred vigorously to ensure complete reaction. The product is then purified through filtration and solvent evaporation to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of barium carbonate and other oxidation products.

Reduction: The compound is relatively stable and does not readily undergo reduction under normal conditions.

Substitution: this compound can participate in substitution reactions where the isononanoate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Barium carbonate, carbon dioxide.

Substitution: Various barium salts depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Barium isononanoate has a wide range of applications in scientific research and industry:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in biological assays and as a stabilizer for biological samples.

Medicine: Explored for its role in drug delivery systems and as a contrast agent in medical imaging.

Industry: Commonly used as a lubricant additive to enhance the performance and longevity of mechanical systems. It also serves as a corrosion inhibitor in various industrial processes.

Wirkmechanismus

The mechanism by which barium isononanoate exerts its effects is primarily through its interaction with metal surfaces. As a corrosion inhibitor, it forms a protective layer on the metal surface, preventing oxidation and degradation. In biological systems, it may interact with cellular membranes and proteins, stabilizing them and preventing denaturation.

Vergleich Mit ähnlichen Verbindungen

Barium sulfate: Used as a contrast agent in medical imaging.

Barium carbonate: Used in ceramics and glass manufacturing.

Isononyl isononanoate: Used as an emollient in cosmetic formulations.

Uniqueness: Barium isononanoate is unique due to its dual role as both a lubricant additive and a corrosion inhibitor. Unlike barium sulfate, which is primarily used in medical imaging, this compound has broader industrial applications. Its ability to form stable complexes with metal surfaces makes it particularly valuable in preventing corrosion and enhancing the performance of mechanical systems.

Eigenschaften

CAS-Nummer |

84681-75-4 |

|---|---|

Molekularformel |

C18H34BaO4 |

Molekulargewicht |

451.8 g/mol |

IUPAC-Name |

barium(2+);7-methyloctanoate |

InChI |

InChI=1S/2C9H18O2.Ba/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |

InChI-Schlüssel |

GHHJEMGOISKOBP-UHFFFAOYSA-L |

Kanonische SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)

![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)

![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)